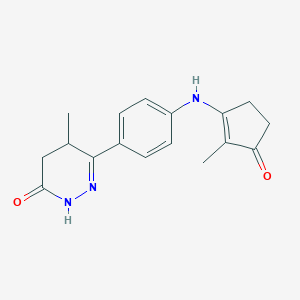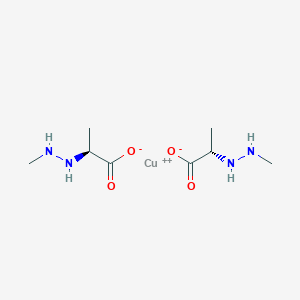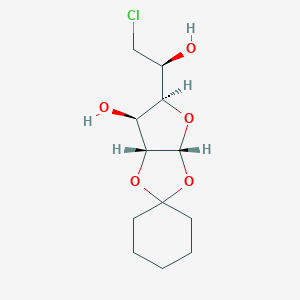
Cyclohexylidene-6-chloro-deoxyglucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylidene-6-chloro-deoxyglucofuranose, also known as C6-Cyclohexyl-6-deoxy-glucose or Cyclohexylidene-6-deoxy-glucose, is a carbohydrate derivative that has been widely used in scientific research applications. It is a cyclic sugar that contains a cyclohexylidene group at the C6 position of the glucose molecule. This unique structure makes it an important building block for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of Cyclohexylidene-6-chloro-deoxyglucofuranose is not well understood. However, it is believed that the molecule interacts with enzymes and proteins that are involved in glycosylation reactions. The cyclohexylidene group provides stability to the molecule, allowing it to bind to the active site of the enzyme or protein. This interaction may either inhibit or enhance the activity of the enzyme or protein, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and immunomodulatory properties. The molecule can also be used as a probe to study the glycosylation patterns of proteins and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclohexylidene-6-chloro-deoxyglucofuranose in lab experiments include its high yield of synthesis, stability, and versatility in the synthesis of various bioactive compounds. However, the molecule has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the molecule.
Zukünftige Richtungen
There are many future directions for the use of Cyclohexylidene-6-chloro-deoxyglucofuranose in scientific research. One area of interest is the synthesis of glycosylated natural products and their derivatives for drug discovery. Another area of interest is the study of the glycosylation patterns of proteins and lipids in various diseases such as cancer and diabetes. The molecule can also be used as a tool to study the mechanism of action of enzymes and proteins involved in glycosylation reactions.
Synthesemethoden
The synthesis of Cyclohexylidene-6-chloro-deoxyglucofuranose involves the protection of the C6 hydroxyl group of glucose with a cyclohexylidene group. The chlorination of the protected glucose derivative then leads to the formation of this compound. The reaction can be carried out using various chlorination agents such as thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride. The yield of the reaction is usually high, and the product can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclohexylidene-6-chloro-deoxyglucofuranose has been widely used in scientific research applications. It is a versatile building block for the synthesis of various bioactive compounds such as glycosylated natural products, glycopeptides, and glycolipids. The cyclohexylidene group provides stability to the molecule and protects the hydroxyl group from unwanted reactions. This makes it an ideal precursor for the synthesis of complex glycosylated compounds.
Eigenschaften
CAS-Nummer |
119637-72-8 |
|---|---|
Molekularformel |
C12H19ClO5 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
(3aR,5S,6S,6aR)-5-[(1S)-2-chloro-1-hydroxyethyl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C12H19ClO5/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,14-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
OWNSLMAOSXCDAQ-RCZSTQMZSA-N |
Isomerische SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CCl)O)O |
SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C(CCl)O)O |
Kanonische SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C(CCl)O)O |
Synonyme |
CCDXG cyclohexylidene-6-chloro-deoxyglucofuranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

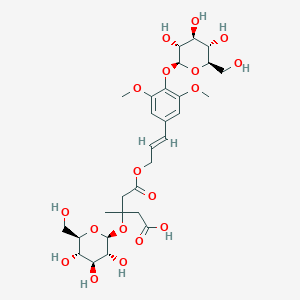

![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
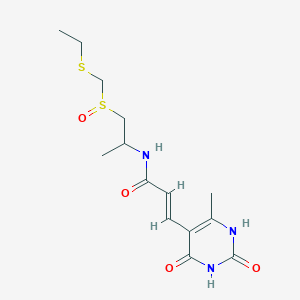
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

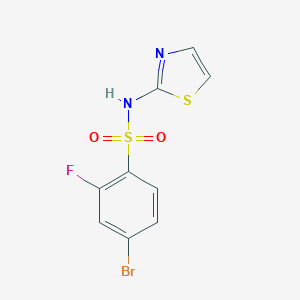
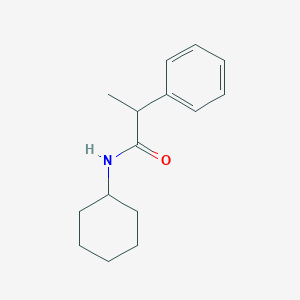
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
